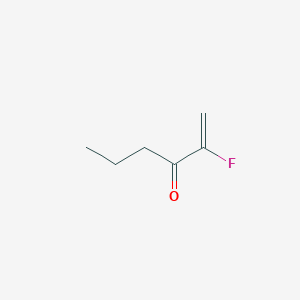
2-Fluorohex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorohex-1-en-3-one is an organic compound characterized by the presence of a fluorine atom attached to a hexene chain with a ketone functional group. This compound is part of the broader class of fluorinated organic molecules, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorohex-1-en-3-one typically involves multiple steps. One common method starts with the bromo-fluorination of 6-chlorohex-1-ene, followed by the elimination of hydrogen bromide (HBr). The resulting intermediate undergoes a Finkelstein reaction to introduce the fluorine atom, and subsequent alkylation with a benzocyclobutene derivative yields the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorohex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluorohex-1-en-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic effects and as diagnostic agents in medical imaging.
Industry: The compound is used in the production of fine chemicals and specialty materials, benefiting from its reactivity and stability.
Wirkmechanismus
The mechanism by which 2-Fluorohex-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: A simpler fluorinated aromatic compound with different reactivity and applications.
6-Fluorohex-1-ene: A structurally similar compound but without the ketone functional group, leading to different chemical behavior.
Uniqueness: 2-Fluorohex-1-en-3-one’s combination of a fluorine atom and a ketone group on a hexene chain makes it unique in its reactivity and potential applications. This structural arrangement allows for diverse chemical transformations and interactions, distinguishing it from other fluorinated compounds.
Eigenschaften
CAS-Nummer |
76328-97-7 |
|---|---|
Molekularformel |
C6H9FO |
Molekulargewicht |
116.13 g/mol |
IUPAC-Name |
2-fluorohex-1-en-3-one |
InChI |
InChI=1S/C6H9FO/c1-3-4-6(8)5(2)7/h2-4H2,1H3 |
InChI-Schlüssel |
RTLTXSRGTTXKDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


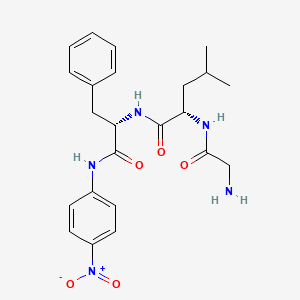
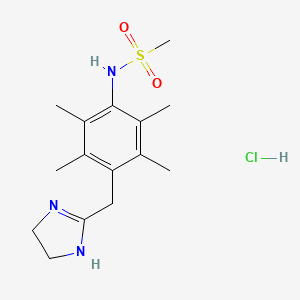


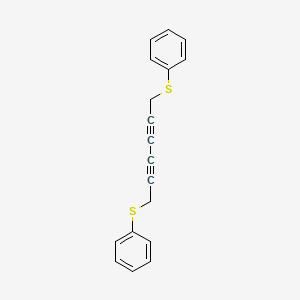
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
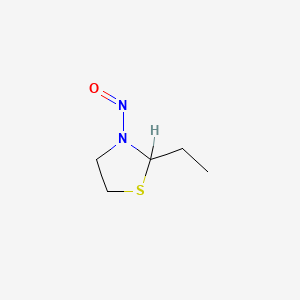
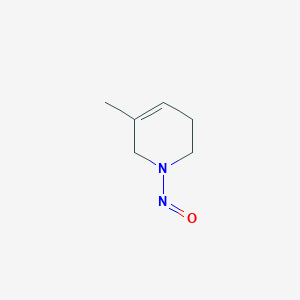
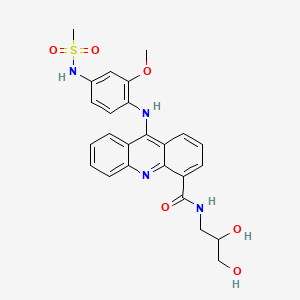

![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
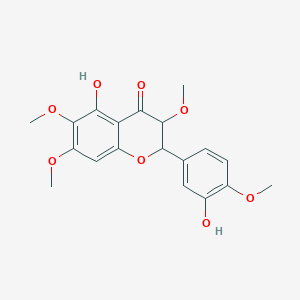
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
